molecular formula C17H18FNO2 B268186 3-fluoro-N-(3-isobutoxyphenyl)benzamide

3-fluoro-N-(3-isobutoxyphenyl)benzamide

Cat. No.: B268186
M. Wt: 287.33 g/mol
InChI Key: WOBUEIBWNRWVKV-UHFFFAOYSA-N
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Description

3-Fluoro-N-(3-isobutoxyphenyl)benzamide is a substituted benzamide derivative characterized by a fluorine atom at the 3-position of the benzamide ring and an isobutoxy group attached to the 3-position of the aniline moiety. The isobutoxy group introduces lipophilicity and steric bulk, which may influence solubility, metabolic stability, and target-binding interactions compared to other derivatives.

Properties

Molecular Formula

C17H18FNO2

Molecular Weight

287.33 g/mol

IUPAC Name

3-fluoro-N-[3-(2-methylpropoxy)phenyl]benzamide

InChI

InChI=1S/C17H18FNO2/c1-12(2)11-21-16-8-4-7-15(10-16)19-17(20)13-5-3-6-14(18)9-13/h3-10,12H,11H2,1-2H3,(H,19,20)

InChI Key

WOBUEIBWNRWVKV-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)F

Canonical SMILES

CC(C)COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural variations among analogs include substituents on the benzamide ring (e.g., fluoro, trifluoromethyl, methoxy) and the N-aryl group (e.g., quinazolinone, thiazole, imidazole). Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Benzamide Substituent N-Substituent Molecular Weight logP* Key Features
3-Fluoro-N-(3-isobutoxyphenyl)benzamide 3-Fluoro 3-Isobutoxyphenyl ~269.3 ~3.1 High lipophilicity, moderate steric bulk
Compound 4d 3-Fluoro Quinazolinone-methoxy phenyl 447.4 ~2.8 Rigid heterocycle enhances EGFR binding
3j 3-Fluoro, 4-Picolinimidamido 3-Fluoro-4-(picolinimidamido)phenyl 438.2 ~2.5 Multiple hydrogen-bond donors for kinase targeting
4bk 3-Fluoro Benzo[d]oxazol-5-yl (pyridyl) 337.3 ~2.9 Antifungal activity via heterocyclic interactions
3-Fluoro-N-(1-propyl-1H-pyrazol-3-yl)benzamide 3-Fluoro 1-Propylpyrazole 247.3 2.45 Compact structure with balanced logP

*logP values estimated based on substituent contributions.

Key Observations :

  • The isobutoxyphenyl group in the target compound increases lipophilicity (logP ~3.1) compared to derivatives with polar substituents (e.g., picolinimidamido in 3j, logP ~2.5). This may enhance membrane permeability but reduce aqueous solubility.
  • Heterocyclic substituents (e.g., quinazolinone in 4d, benzo[d]oxazole in 4bk) introduce rigidity and hydrogen-bonding capacity, critical for target engagement (e.g., EGFR inhibition in 4d ).
  • Smaller substituents (e.g., pyrazole in ) lower molecular weight and may improve bioavailability.

Key Observations :

  • Quinazolinone derivatives (e.g., 4d) show potent antiproliferative activity due to strong hydrogen bonding with EGFR .
  • Isobutoxyphenyl substitution may favor targets requiring hydrophobic interactions (e.g., membrane-bound enzymes).
  • Polymorphism in fluorophenyl-benzamides () highlights the need for crystallographic studies to optimize the target compound’s stability.

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